An In-depth Technical Guide to the Synthesis and Characterization of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]
An In-depth Technical Guide to the Synthesis and Characterization of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]
This guide provides a comprehensive overview of the synthesis, characterization, and application of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol], a chromogenic crown ether with significant potential in chemical sensing and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering not just procedural steps but also the underlying scientific principles and practical insights.
Introduction: The Molecular Architecture and its Significance
18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] is a sophisticated molecule that marries the selective cation-binding properties of a crown ether with the chromophoric characteristics of an azo dye. The 18-crown-5 macrocycle is a synthetic polyether with a cavity size that is particularly adept at complexing with specific cations, most notably potassium ions (K⁺). This selective binding is a cornerstone of its function.
The appended 4-(2,4-dinitrophenylazo)phenol group serves as a reporter moiety. The azo linkage (-N=N-) conjugated with the aromatic rings results in a compound that absorbs light in the visible spectrum, making it colored. Crucially, the electronic properties of this chromophore are sensitive to its local environment. Perturbations, such as the binding of a cation within the crown ether cavity or interaction with an analyte at the phenolic group, can induce a noticeable change in its color, which can be quantified spectrophotometrically. This property makes it a valuable tool for the development of colorimetric sensors. Furthermore, its application extends to the enantiomeric determination of amines, a critical process in pharmaceutical development and quality control.[1]
Synthesis of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]: A Multi-step Approach
The synthesis of the target molecule is a multi-step process that requires careful execution and an understanding of the underlying reaction mechanisms. The overall strategy involves the initial synthesis of a functionalized crown ether precursor, 4'-hydroxy-benzo-18-crown-6, followed by an azo coupling reaction with a diazonium salt derived from 2,4-dinitroaniline.
Synthesis of the Precursor: 4'-Hydroxy-benzo-18-crown-6
The synthesis of the phenolic crown ether precursor is a critical first stage. A common and effective route is the formylation of commercially available benzo-18-crown-6, followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group.
Step 1: Formylation of Benzo-18-crown-6
The introduction of a formyl group onto the aromatic ring of benzo-18-crown-6 is typically achieved through an electrophilic aromatic substitution reaction. The Smith modification of the Duff reaction, utilizing hexamethylenetetramine in the presence of a strong acid like trifluoroacetic acid, is a suitable method that proceeds under relatively mild conditions to yield 4'-formyl-benzo-18-crown-6.
Experimental Protocol: Formylation of Benzo-18-crown-6
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In a round-bottom flask, dissolve benzo-18-crown-6 in a suitable solvent such as chloroform.
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Add hexamethylenetetramine to the solution.
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Cool the mixture in an ice bath and slowly add trifluoroacetic acid.
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Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully adding water.
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Neutralize the mixture with a base, such as sodium bicarbonate solution.
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Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 4'-formyl-benzo-18-crown-6.
Step 2: Baeyer-Villiger Oxidation of 4'-Formyl-benzo-18-crown-6
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone or, in this case, an aldehyde into an ester (a formate ester from an aldehyde), which can then be hydrolyzed to the corresponding phenol.[2][3] Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.[4]
Experimental Protocol: Baeyer-Villiger Oxidation
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Dissolve 4'-formyl-benzo-18-crown-6 in a chlorinated solvent like dichloromethane.
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Add a suitable buffer, such as sodium bicarbonate, to neutralize the acidic byproducts.
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Cool the mixture in an ice bath and add m-CPBA portion-wise.
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Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
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Quench the reaction with a reducing agent solution (e.g., sodium sulfite) to destroy excess peroxide.
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Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
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The resulting formate ester is then hydrolyzed by treatment with a base (e.g., sodium hydroxide in methanol/water) followed by acidification to yield 4'-hydroxy-benzo-18-crown-6.
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Purify the product by recrystallization or column chromatography.
Azo Coupling Reaction
The final step is the coupling of the phenolic crown ether with the 2,4-dinitrobenzenediazonium salt. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and the electron-rich phenol is the nucleophile.[5][6]
Step 1: Preparation of 2,4-Dinitrobenzenediazonium Salt
2,4-Dinitroaniline is converted to its diazonium salt by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium salt.
Experimental Protocol: Diazotization of 2,4-Dinitroaniline
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In a beaker, suspend 2,4-dinitroaniline in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
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Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the 2,4-dinitrobenzenediazonium salt.
Step 2: Azo Coupling with 4'-Hydroxy-benzo-18-crown-6
The diazonium salt solution is then reacted with a solution of 4'-hydroxy-benzo-18-crown-6 under alkaline conditions. The phenoxide ion, formed in the basic medium, is a more powerful nucleophile than the neutral phenol, thus facilitating the coupling reaction, which typically occurs at the position para to the hydroxyl group.
Experimental Protocol: Azo Coupling
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Dissolve 4'-hydroxy-benzo-18-crown-6 in an aqueous alkaline solution (e.g., 10% sodium hydroxide) and cool it to 0-5 °C.
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Slowly add the freshly prepared, cold 2,4-dinitrobenzenediazonium salt solution to the alkaline solution of the crown ether with vigorous stirring.
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A colored precipitate of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] should form immediately.
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Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
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Collect the solid product by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the final product as a colored crystalline solid.
Characterization of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra should be consistent with the proposed structure, showing signals corresponding to the protons and carbons of the crown ether moiety, the dinitrophenyl group, and the phenolic ring.
Table 1: Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Crown Ether (O-CH₂-CH₂-O) | 3.6 - 4.2 (complex multiplets) | 68 - 72 |
| Aromatic Protons (Phenolic Ring) | 6.8 - 7.5 (doublets and multiplets) | 110 - 155 |
| Aromatic Protons (Dinitrophenyl Ring) | 7.8 - 8.8 (doublets and doublet of doublets) | 120 - 150 |
| Phenolic OH | Broad singlet, variable position (can be exchanged with D₂O) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Key FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| N=N stretch (azo) | 1400 - 1450 (often weak) |
| C=C stretch (aromatic) | 1450 - 1600 |
| N-O stretch (nitro) | 1500 - 1560 (asymmetric) and 1300 - 1370 (symmetric) |
| C-O-C stretch (ether) | 1050 - 1150 (strong) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The λmax (wavelength of maximum absorbance) is characteristic of the chromophore.
Table 3: Expected UV-Vis Absorption Data
| Solvent | Expected λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** |
| Ethanol | ~380 - 420 | To be determined experimentally |
| Chloroform | ~390 - 430 | To be determined experimentally |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compound. The experimentally determined mass should be in close agreement with the calculated exact mass of the molecular formula C₂₂H₂₆N₄O₁₀.
Elemental Analysis
Elemental analysis for carbon, hydrogen, and nitrogen provides the empirical formula of the compound, which should match the theoretical percentages for the proposed structure.
Application in the Enantiomeric Determination of Amines
A significant application of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] is in the enantiomeric determination of chiral primary amines.[1] While the parent crown ether is achiral, its complexation with a chiral amine can lead to the formation of diastereomeric complexes that can be distinguished.
The underlying principle of chiral recognition often involves a "three-point interaction" model. In the context of this crown ether, the interactions could be:
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Ion-dipole interactions between the protonated amine (R-NH₃⁺) and the oxygen atoms of the crown ether cavity.
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Hydrogen bonding between the amine protons and the ether oxygens.
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Steric and/or electronic interactions between the substituents on the chiral center of the amine and the dinitrophenylazo-phenol moiety of the crown ether.
The different spatial arrangements of the two enantiomers of the amine within the crown ether's influence result in diastereomeric complexes with different stabilities and electrochemical properties. These differences can be detected and quantified using techniques like square wave voltammetry. The binding of the amine can perturb the electronic environment of the azo chromophore, leading to a change in its redox potential, which is the basis for the electrochemical sensing mechanism.
Conclusion
The synthesis and characterization of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] represent a fascinating convergence of macrocyclic chemistry and chromophore design. This molecule serves as an excellent example of a functional supramolecular system with practical applications in analytical chemistry. The detailed protocols and characterization data provided in this guide are intended to equip researchers with the necessary knowledge to synthesize and utilize this and similar chromogenic crown ethers for the development of novel sensors and analytical methods, particularly in the critical area of chiral analysis within drug development.
References
-
Enantiodiscrimination Using a Chiral Crown Ether as a Chiral Solvating Agent Using NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Liquid Chromatographic Enantiomer Separation of Racemic Amine Using Chiral Crown Ether Stationary Phase. Oxford Academic. Available at: [Link]
-
Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. MDPI. Available at: [Link]
-
Synthesis and evaluation of dibenzo-18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. ResearchGate. Available at: [Link]
-
USING OPTICALLY ACTIVE CHIRAL CROWN ETHER AT ENANTIOMERIC SEPARATION OF AMINES. CyberLeninka. Available at: [Link]
-
Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. BIO Web of Conferences. Available at: [Link]
-
Synthesis of formyl derivatives of benzocrown ethers containing N, S, and O heteroatoms in the macrocycle. Semantic Scholar. Available at: [Link]
-
Can crown ether be used in chiral recognition? Koyon. Available at: [Link]
-
Chiral crown ether based host with only one chiral element, A = directing side group. ResearchGate. Available at: [Link]
-
Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]
-
Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. Available at: [Link]
-
Azo coupling. Wikipedia. Available at: [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]
-
bis-(carboxyl phenylazo)-dibenzo-18-crown-6 dye and its application on ratiometric colorimetric recognition to Hg2+. PubMed. Available at: [Link]
-
Laser spectroscopic study on the conformations and the hydrated structures of benzo-18-crown-6-ether and dibenzo-18-crown-6-ether in supersonic jets. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. PubMed. Available at: [Link]
-
22.8b Azo Coupling. YouTube. Available at: [Link]
